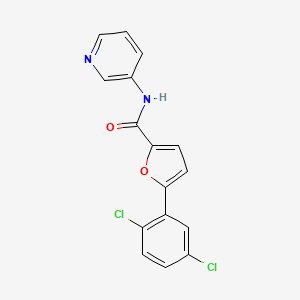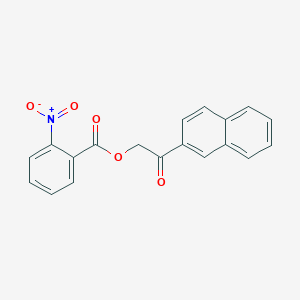![molecular formula C11H12BrN3O B5720400 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, also known as BMT-1, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the inhibition of Hsp90, which is a chaperone protein that plays a key role in the folding and stabilization of many proteins. By inhibiting Hsp90, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that are important in inflammation and immune response.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its high potency and selectivity. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a high affinity for Hsp90, which makes it a potent inhibitor of this enzyme. However, one of the limitations of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. One potential direction is the development of more potent and selective inhibitors of Hsp90. Another potential direction is the investigation of the anti-inflammatory and anti-angiogenic properties of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, which could lead to the development of new treatments for various inflammatory and angiogenic diseases. Additionally, the use of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in combination with other drugs could lead to synergistic effects that could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the reaction of 4-bromo-2-methylphenol with 2-chloroethyl triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. This method has been reported to have a yield of up to 90% and is considered to be efficient and reliable.
Propriétés
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-9-6-10(12)2-3-11(9)16-5-4-15-8-13-7-14-15/h2-3,6-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFISFOTVGUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
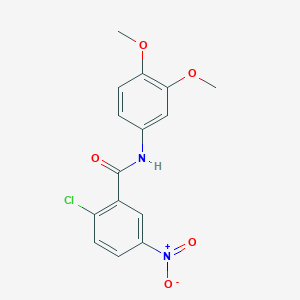

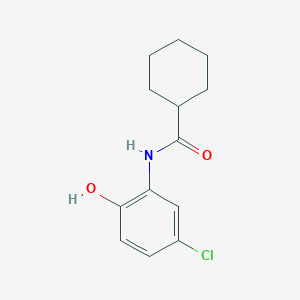
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)

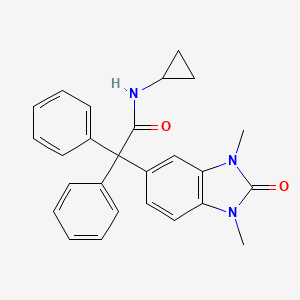
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)


![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
